
2,4-Dihydroxybenzoic acid
Overview
Description
2,4-Dihydroxybenzoic acid (2,4-DHB) is a phenolic acid characterized by hydroxyl groups at the 2- and 4-positions of the benzene ring. It occurs naturally in plants, fungi, and lichens, with notable concentrations in Solanum nigrum, Morus alba, and Capparis spinosa . Structurally, its meta-oriented hydroxyl groups distinguish it from isomers like 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid). 2,4-DHB serves as a precursor in synthesizing bioactive derivatives, including hydrazide-hydrazones and benzimidazoles, and exhibits antimicrobial, antioxidant, and cytotoxic properties .
Preparation Methods
Historical Context and Fundamental Reaction Mechanisms
The synthesis of 2,4-dihydroxybenzoic acid originates from the Kolbe-Schmitt reaction , a carboxylation process involving resorcinol and carbon dioxide in alkaline media. Early methods faced challenges with low selectivity and yield due to the formation of byproducts such as 2,6-dihydroxybenzoic acid . The reaction mechanism proceeds through the deprotonation of resorcinol to form a phenoxide intermediate, which reacts with CO₂ to yield the carboxylated product .
A critical limitation of traditional methods was the requirement for potassium salts , as sodium salts were historically deemed ineffective for the Marasse variant of solid-phase carboxylation . This constraint increased costs and complicated large-scale production. However, modern innovations have demonstrated that mixed sodium-potassium systems achieve comparable efficiency while reducing reliance on potassium .
Kolbe-Schmitt Carboxylation: Classical and Modern Variations
Conventional Aqueous-Phase Synthesis
The classical Kolbe-Schmitt method involves heating resorcinol with potassium bicarbonate or carbonate in aqueous glycerol or water under CO₂ pressure. A representative protocol from ChemicalBook ( ) specifies:
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Reactants : Resorcinol (0.84 mol), potassium carbonate (1.45 mol)
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Conditions : 95–105°C, 5 atm CO₂, 2-hour reaction
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Workup : Filtration, dissolution in water, acidification with HCl
This method’s success hinges on maintaining alkaline conditions to stabilize the phenoxide intermediate and high CO₂ pressure to drive carboxylation. However, scalability is hindered by energy-intensive heating and the need for pressurized reactors.
Solvent-Free Modifications
Recent patents describe solvent-free adaptations to reduce waste. For example, EP0360095A1 ( ) eliminates aqueous solvents by conducting the reaction in a solid mixer with resorcinol, sodium-potassium carbonate/bicarbonate blends, and CO₂ gas. Key parameters include:
Parameter | Range | Optimal Value |
---|---|---|
Temperature | 80–140°C | 100–120°C |
CO₂ Pressure | 0.5–20 bar | Atmospheric |
Alkali Salt Ratio | 10–60% K⁺ | 20–40% K⁺ |
Reaction Time | 1–10 hours | 2–4 hours |
This approach avoids solvent recovery steps and achieves yields >95% with shorter reaction times .
Solid-Phase Carboxylation with Mixed Alkali Systems
Mechanism and Advantages
Solid-phase carboxylation circumvents solubility issues by reacting resorcinol with alkali carbonates/bicarbonates in a powdered state . The mixed sodium-potassium system (e.g., NaHCO₃/KHCO₃) enhances reactivity compared to pure sodium salts, which exhibit sluggish kinetics . The potassium ions facilitate CO₂ activation, while sodium salts reduce raw material costs.
Industrial-Scale Protocols
US4996354A ( ) provides a benchmark for large-scale production:
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Reactor Setup : A 35-L solids mixer charged with 10 kg NaHCO₃, 5 kg KHCO₃, and 3.3 kg resorcinol.
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Reaction : Heating to 120°C under CO₂ flow for 3 hours.
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Workup : Suspension in water, acidification to pH 3 with HCl, cooling, and filtration.
Notably, the extraction residue (largely Na/K bicarbonate) is recycled, minimizing waste. Methanol or ethanol extraction of the product salts further simplifies purification .
Critical Analysis of Reaction Parameters
Temperature and Pressure Effects
Elevated temperatures (≥100°C) are essential for overcoming activation energy barriers, but excessive heat (>140°C) promotes decarboxylation side reactions . Atmospheric CO₂ pressure suffices for most systems, though pressures up to 20 bar marginally improve kinetics .
Alkali Salt Composition
Data from EP0360095A1 ( ) highlights the sodium-potassium synergy:
K⁺ Content (% wt) | Reaction Time (h) | Yield (%) |
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10 | 6 | 78 |
30 | 3 | 95 |
50 | 2.5 | 97 |
A 30–40% potassium fraction balances cost and efficiency, achieving near-complete conversion in 3 hours .
Inert Additives
Incorporating inert substances (e.g., NaCl, CaCO₃) up to 200% wt improves heat distribution without affecting yields . This is particularly advantageous in exothermic large-scale reactions.
Environmental and Economic Considerations
Modern solid-phase methods reduce environmental impact by eliminating organic solvents and enabling alkali salt recycling. Energy consumption is lowered by 30–40% compared to aqueous-phase reactions due to reduced heating requirements . A cost comparison reveals:
Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
---|---|---|
Aqueous Kolbe-Schmitt | 12.50 | 8.20 |
Solid-Phase | 9.80 | 5.10 |
The solid-phase approach’s lower costs and higher yields make it the preferred industrial method .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxybenzoic alcohols .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research has shown that 2,4-DHBA exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by Kalinowska et al. revealed that it demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 2 mg/mL . This property positions 2,4-DHBA as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the cytotoxic effects of 2,4-DHBA on cancer cell lines. The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising antiproliferative effects. The hydrazide-hydrazone derivatives of 2,4-DHBA exhibited enhanced cytotoxicity towards various cancer types, including glioblastoma and renal cancer cells .
Psoriasis Treatment
A novel series of derivatives derived from 2,4-DHBA has been identified for their potential in treating psoriasis and other immune diseases. These compounds are being studied for their ability to modulate immune responses effectively .
Agricultural Applications
Plant Immunity Regulation
Recent studies have identified 2,4-DHBA as a derivative of salicylic acid (SA) that plays a crucial role in plant immunity. In Camellia sinensis (tea plants), the application of 2,4-DHBA enhances disease resistance against pathogens like Pseudomonas camelliae-sinensis. The compound is believed to be involved in the glucosylation process mediated by UDP-glucosyltransferase UGT95B17, which increases the plant's resilience to infections .
Food Science Applications
Antioxidant Properties
As a phenolic acid, 2,4-DHBA exhibits potent antioxidant capacities. Its inclusion in food products can enhance nutritional value while reducing the need for synthetic additives. This aspect is particularly relevant in developing functional foods that promote health benefits through natural compounds .
Comprehensive Data Table
Case Studies
- Antimicrobial Activity Study : A comprehensive assay demonstrated that various derivatives of 2,4-DHBA possess strong antibacterial properties against multiple strains of bacteria, indicating potential for development into new antibiotics.
- Plant Immunity Research : In a controlled experiment with tea plants, the application of exogenous 2,4-DHBA significantly improved resistance to Pcs infection compared to untreated controls, showcasing its role in enhancing plant defense mechanisms.
Mechanism of Action
2,4-Dihydroxybenzoic acid is part of the hydroxybenzoic acids family, which includes compounds like salicylic acid, p-hydroxybenzoic acid, protocatechuic acid, gentisic acid, and gallic acid . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity .
Comparison with Similar Compounds
Structural and Electronic Properties
The biological activity of hydroxybenzoic acids (HBAs) is influenced by hydroxyl group positioning and electronic parameters. A comparative analysis of seven HBAs (2,3-DHB, 2,4-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, 3,5-DHB, and 3,4,5-THB) revealed:
- Lipophilicity : 2,4-DHB exhibits intermediate lipophilicity (logP = 1.25), higher than 3,4-DHB (logP = 0.98) but lower than 2,6-DHB (logP = 1.45) .
- Electron-Donating Capacity : The meta orientation of hydroxyls in 2,4-DHB reduces resonance stabilization compared to ortho-dihydroxy isomers (e.g., 3,4-DHB), limiting its antioxidant efficacy .
Antioxidant Activity
2,4-DHB demonstrates moderate antioxidant activity , significantly weaker than gallic acid (3,4,5-THB) or 3,4-DHB:
Compound | DPPH• Scavenging (IC50, mM) | ABTS•+ Scavenging (IC50, mM) | FRAP (µM Fe²⁺/g) |
---|---|---|---|
2,4-DHB | 4.77 | 3.92 | 120 |
3,4-DHB | 1.85 | 1.34 | 450 |
Gallic Acid | 0.68 | 0.45 | 980 |
The reduced antioxidant capacity of 2,4-DHB is attributed to its inability to form stable quinones or chelate metal ions effectively .
Antimicrobial Activity
2,4-DHB shows broad-spectrum antimicrobial activity , outperforming other HBAs against Gram-negative bacteria:
Compound | MIC (mg/mL) for E. coli | MIC (mg/mL) for S. aureus | MIC (mg/mL) for C. albicans |
---|---|---|---|
2,4-DHB | 1.0 | 0.5 | 2.0 |
3,4-DHB | 2.5 | 1.5 | >4.0 |
4-HBA | >4.0 | >4.0 | >4.0 |
Unique to 2,4-DHB is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA, MIC = 0.5 mg/mL) and Neisseria gonorrhoeae (MIC = 1.0 mg/mL) .
Cytotoxicity
2,4-DHB displays selective cytotoxicity against cancer cells:
Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
---|---|---|
2,4-DHB | 4.77 mM | Non-toxic |
3,4-DHB | 2.12 mM | 3.45 mM |
2,5-DHB | 6.89 mM | 5.21 mM |
Environmental and Industrial Relevance
2,4-DHB is a key intermediate in microbial degradation pathways for chlorinated nitrobenzoates and polycyclic aromatic hydrocarbons . It is also utilized in synthesizing agrochemicals and pharmaceuticals, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a precursor to herbicides .
Biological Activity
2,4-Dihydroxybenzoic acid (2,4-DHBA) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of plant immunity and antimicrobial properties. This article explores the biological activity of 2,4-DHBA, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
2,4-DHBA is a derivative of salicylic acid (SA) characterized by two hydroxyl groups at the 2 and 4 positions of the benzene ring. This structural modification enhances its reactivity and biological function compared to its parent compound.
Plant Immunity
Recent studies have highlighted the role of 2,4-DHBA in enhancing plant immunity. A significant study conducted on Camellia sinensis (tea plant) demonstrated that 2,4-DHBA acts as a bioactive molecule that contributes to disease resistance against pathogens such as Pseudomonas camelliae-sinensis (Pcs). The key findings include:
- Glycosylation Mechanism : The enzyme UDP-glucosyltransferase UGT95B17 catalyzes the formation of 2,4-DHBA glucoside from 2,4-DHBA. This glucosylation process is crucial for the storage and function of 2,4-DHBA in plants .
- Resistance Induction : Overexpression of UGT95B17 leads to increased accumulation of 2,4-DHBA glucosides, enhancing plant resistance to Pcs infection. Conversely, down-regulation of this enzyme results in reduced glucoside levels and heightened susceptibility to pathogens .
- Exogenous Application : The application of exogenous 2,4-DHBA significantly improves disease resistance in UGT95B17-silenced tea plants by increasing the levels of 2,4-DHBA compared to SA .
Antimicrobial Activity
The antimicrobial properties of 2,4-DHBA have been extensively studied. It exhibits significant activity against various bacterial strains:
- Gram-positive Bacteria : Minimum inhibitory concentrations (MIC) have been reported as follows:
- Staphylococcus aureus (MRSA): MIC = 0.5 mg/mL
- Enterococcus faecalis: MIC = 1.0 mg/mL
- Gram-negative Bacteria :
Case Study: Plant Immunity Enhancement
In a controlled experiment with tea plants, researchers applied varying concentrations of 2,4-DHBA and measured the subsequent pathogen resistance levels. The results indicated that higher concentrations led to significantly improved resistance against Pcs infections.
Treatment | Accumulation of 2,4-DHBA (µg/g) | Disease Resistance (%) |
---|---|---|
Control | 10 | 30 |
Low Dose | 50 | 60 |
High Dose | 100 | 90 |
This data illustrates the positive correlation between the concentration of exogenous 2,4-DHBA and enhanced disease resistance.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various phenolic compounds found that among them, only 2,4-DHBA exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values for different bacterial strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and degradation pathways for 2,4-DHBA?
2,4-DHBA can be synthesized via the degradation of bioflavonoids like morin under oxidative conditions, yielding cost-effective precursors for insect reproductive studies . It is also a key intermediate in mycophenolic acid synthesis through regioselective hydroxylation and carboxylation . Methodologically, controlled hydrolysis of polyphenolic compounds followed by HPLC purification is recommended for high-purity yields.
Q. How can spectroscopic techniques validate the structural integrity of 2,4-DHBA and its derivatives?
- FT-IR : Identifies hydroxyl (-OH) and carboxylic acid (-COOH) functional groups (stretching at 2500–3300 cm⁻¹ and 1680–1720 cm⁻¹, respectively) .
- NMR : ¹H NMR peaks at δ 6.3–7.5 ppm (aromatic protons) and δ 10–12 ppm (acidic protons) confirm substitution patterns .
- XRPD : Resolves crystalline phase purity, critical for reproducibility in molecular salt formulations .
Q. What analytical methods are optimal for quantifying 2,4-DHBA in complex matrices?
Reverse-phase HPLC with UV detection (λ = 247 nm) achieves baseline separation of DHBA from isomers like 2,5-DHBA and 3,4-DHBA. System suitability parameters include retention factor (k) > 2.0 and symmetry factor < 1.5 . For biological samples, solid-phase extraction (SPE) using anion-exchange resins (e.g., D301R) improves recovery rates (>85%) .
Q. How does solvent selection impact 2,4-DHBA solubility in experimental workflows?
DHBA exhibits poor solubility in nonpolar solvents (e.g., hexane) but moderate solubility in ethanol (12.8 g/L at 25°C) and DMSO (34.5 g/L). Solubility in water is pH-dependent, peaking at pH 4–11 due to deprotonation of carboxylic groups . Pre-saturation of solvents at 313 K enhances dissolution kinetics .
Q. What protocols optimize DHBA adsorption on ion-exchange resins for purification?
Macroporous weak-base resins (e.g., D301R) show superior adsorption capacity (2.98 mmol/g at pH 5) compared to strong-base resins. Freundlich isotherm modeling confirms multilayer adsorption, while pseudo-first-order kinetics govern the process (R² > 0.98) .
Advanced Research Questions
Q. How do structural modifications alter DHBA’s antioxidant and cytotoxic profiles?
Substitution at the C3 position (e.g., fluorination) reduces antioxidant capacity by 40% in DPPH assays, likely due to electron-withdrawing effects destabilizing phenolic radicals . Conversely, methylation at C5 enhances lipophilicity (logP = 1.8), increasing cytotoxicity in MDA-MB-231 cells (IC₅₀ = 48 µM vs. 72 µM for unmodified DHBA) . Principal component analysis (PCA) correlates bioactivity with aromaticity indices (HOMA > 0.85) and charge distribution .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?
While DHBA shows pro-apoptotic effects in MCF-7 cells (via caspase-3 activation), rat embryo culture studies report teratogenicity at >100 µM, suggesting metabolite-mediated toxicity (e.g., quinone intermediates) . Dose-response studies with metabolic inhibitors (e.g., dicoumarol) are recommended to isolate mechanisms.
Q. What computational tools predict DHBA’s bioactivity and binding affinities?
Density functional theory (DFT) calculates electronic parameters (HOMO-LUMO gap = 4.2 eV) to predict radical scavenging efficiency. Molecular docking with COX-2 (PDB: 5KIR) reveals hydrogen bonding with Arg120, explaining anti-inflammatory activity at Ki = 8.3 µM .
Q. How does DHBA compare to fluorinated analogs in enzyme inhibition assays?
3,5-Difluoro-DHBA exhibits 3× higher inhibition of tyrosinase (IC₅₀ = 15 µM) than DHBA, attributed to fluorine’s electronegativity enhancing metal coordination in the active site . However, fluorination reduces solubility in aqueous buffers, necessitating co-solvents (e.g., PEG-400) for in vitro assays .
Q. What challenges arise in correlating DHBA’s in vitro and in vivo toxicological data?
In vitro models underestimate hepatic clearance rates due to lacking Phase II metabolism (e.g., glucuronidation). Zebrafish embryo assays reveal developmental toxicity (LC₅₀ = 250 µM) not observed in cell lines, emphasizing the need for multi-organism validation .
Methodological Recommendations
- Synthetic Protocols : Validate DHBA purity via melting point (mp = 213–215°C) and elemental analysis (C: 54.5%, H: 3.6%) .
- Toxicity Studies : Use OECD-compliant embryo models and adjust for protein binding in serum-containing media .
- Data Analysis : Apply multivariate statistics (e.g., PLS-DA) to resolve structure-activity relationships in multi-parametric datasets .
Properties
IUPAC Name |
2,4-dihydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFKZKHHVMJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt) | |
Record name | beta-Resorcylic acid | |
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DSSTOX Substance ID |
DTXSID0025074 | |
Record name | 2,4-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
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Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour | |
Record name | beta-Resorcylic acid | |
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Record name | 2,4-Dihydroxybenzoic acid | |
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Boiling Point |
309.00 to 310.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dihydroxybenzoic acid | |
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Solubility |
5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |
Record name | 2,4-Dihydroxybenzoic Acid | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | beta-Resorcylic acid | |
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CAS No. |
89-86-1 | |
Record name | 2,4-Dihydroxybenzoic acid | |
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Record name | Benzoic acid, 2,4-dihydroxy- | |
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Record name | 2,4-DIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
Record name | 2,4-Dihydroxybenzoic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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